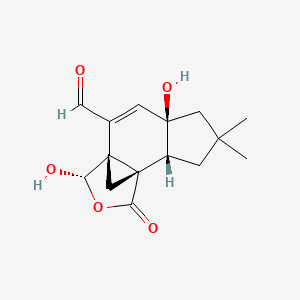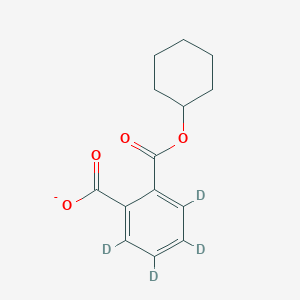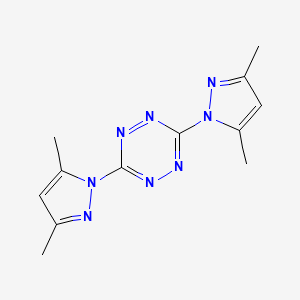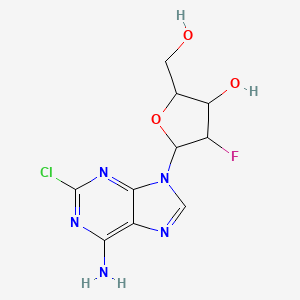
N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine 3’-Benzoate is a synthetic organic compound with the molecular formula C23H19F2N3O6 and a molecular weight of 471.42 g/mol . This compound is an intermediate in the synthesis of gemcitabine metabolites, which are used in various pharmaceutical applications .
Mécanisme D'action
Target of Action
It is known to be an intermediate in the synthesis of gemcitabine metabolites . Gemcitabine is a nucleoside analog used as chemotherapy. It is incorporated into DNA, causing chain termination and thereby inhibiting DNA synthesis.
Mode of Action
As an intermediate in the synthesis of Gemcitabine metabolites, N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine 3’-Benzoate likely participates in the biochemical reactions that lead to the formation of these metabolites. It is also mentioned to be an activator of the enzyme ribonucleotide reductase and inhibits DNA synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine 3’-Benzoate involves multiple steps. One common method includes the protection of the hydroxyl groups of 2’-deoxy-2’,2’-difluorocytidine, followed by benzoylation of the amino group and esterification of the 3’-hydroxyl group with benzoic acid . The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethyl acetate, and catalysts like dimethylaminopyridine (DMAP) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine 3’-Benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce various substituted analogs .
Applications De Recherche Scientifique
N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine 3’-Benzoate has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
Gemcitabine: A nucleoside analog used in chemotherapy.
Cytarabine: Another nucleoside analog used in cancer treatment.
Fluorouracil: A pyrimidine analog used in chemotherapy.
Uniqueness
N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine 3’-Benzoate is unique due to its specific structure, which allows it to serve as an intermediate in the synthesis of gemcitabine metabolites. This structural uniqueness contributes to its specific mechanism of action and its effectiveness in inhibiting DNA synthesis .
Propriétés
Numéro CAS |
1020657-43-5 |
|---|---|
Formule moléculaire |
C₂₃H₁₉F₂N₃O₆ |
Poids moléculaire |
471.41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(6-acetyl-2-naphthalenyl)amino]Alanine](/img/structure/B1141416.png)

![(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1141418.png)


![1H-indole-3-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B1141424.png)


